
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 1H-indole-5-ol to form 4-nitroso-1H-indol-5-ol, which is then reacted with 2-bromoethylamine under basic conditions to introduce the aminoethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and subsequent substitution reactions. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-(2-Aminoethyl)-4-nitro-1H-indol-5-ol.
Reduction: Formation of 3-(2-Aminoethyl)-4-amino-1H-indol-5-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antioxidant properties due to the presence of the indole ring.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin receptors
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol involves its interaction with molecular targets such as serotonin receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various physiological processes . The nitroso group may also play a role in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl side chain, known for its role as a neurotransmitter.
Serotonin: Another indole derivative with a hydroxyl group, playing a crucial role in mood regulation.
Melatonin: An indole derivative involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is unique due to the presence of both the aminoethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indole derivatives, making it a compound of interest for further research and development.
Properties
CAS No. |
203865-53-6 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-nitroso-1H-indol-5-ol |
InChI |
InChI=1S/C10H11N3O2/c11-4-3-6-5-12-7-1-2-8(14)10(13-15)9(6)7/h1-2,5,12,14H,3-4,11H2 |
InChI Key |
OMJBUUGWAIFIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



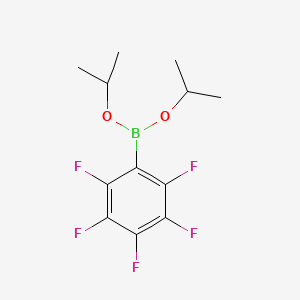

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

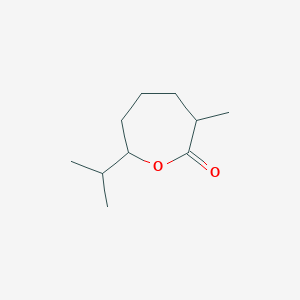
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
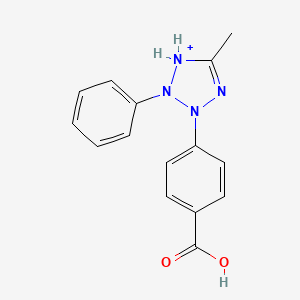
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)

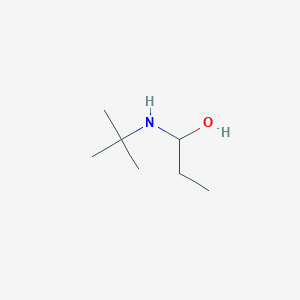
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
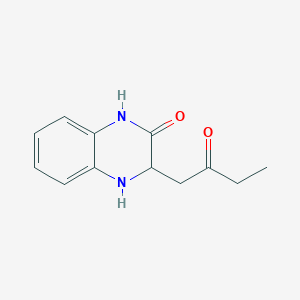
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
